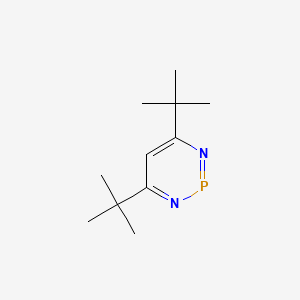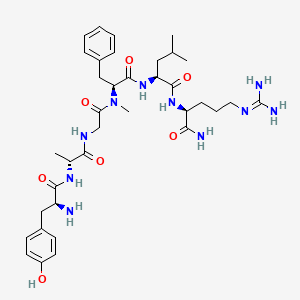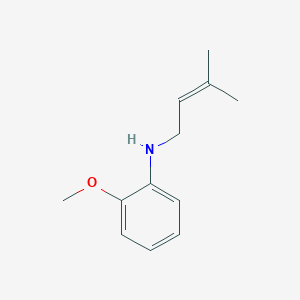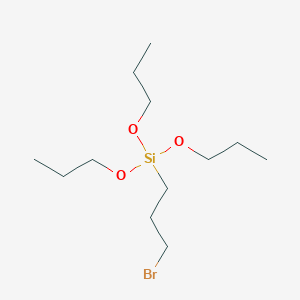
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
准备方法
The synthesis of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- typically involves the cyclization of 1,3-diamines, 1,2-aminoamide (β-aminoamide), or 1,2-aminonitrile (β-aminonitrile) compounds with phosphorus halides and sulfides . The reaction conditions often include the use of phosphoryl halide, phosphorus pentasulfide, or Lawesson’s reagent as phosphorylating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.
科学研究应用
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.
作用机制
The mechanism of action of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, which can modulate various biochemical processes. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
相似化合物的比较
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-: This compound has a similar structure but differs in the substitution pattern on the ring.
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(octyloxy)-: Another related compound with different substituents and additional ring structures.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Although not a diazaphosphorine, this compound shares the tert-butyl substituents and can be used for comparison in terms of steric effects.
The uniqueness of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
属性
CAS 编号 |
184243-13-8 |
|---|---|
分子式 |
C11H19N2P |
分子量 |
210.26 g/mol |
IUPAC 名称 |
4,6-ditert-butyl-1,3,2-diazaphosphinine |
InChI |
InChI=1S/C11H19N2P/c1-10(2,3)8-7-9(11(4,5)6)13-14-12-8/h7H,1-6H3 |
InChI 键 |
BXCHDFGELAPRBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NP=N1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenamine, N-[(4-ethoxyphenyl)methylene]-](/img/structure/B14252640.png)

![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)




![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
